
1-(2-氯乙酰胺)-4-甲基环己烷-1-羧酸甲酯
描述
Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate is an organic compound with a complex structure, featuring a cyclohexane ring substituted with a methyl group, a chloroacetamido group, and a carboxylate ester
科学研究应用
Chemistry
In chemistry, Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving esterases and amidases. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The chloroacetamido group is known for its ability to form covalent bonds with biological targets, making it useful in the design of enzyme inhibitors.
Industry
Industrially, this compound can be used in the production of polymers and resins, where its functional groups contribute to the properties of the final material.
作用机制
Target of Action
Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate is a type of local anesthetic . Local anesthetics act on nerve endings or around nerve trunks, and are combined with specific sodium ion (Na+) channel sites on the nerve membrane .
Mode of Action
The mode of action of Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate involves its interaction with these sodium ion channels. It can affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses . This results in a temporary loss of sensation, particularly pain, in the area where the anesthetic was applied.
Biochemical Pathways
The primary biochemical pathway affected by Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate is the sodium ion channel pathway. By blocking these channels, the compound prevents the flow of sodium ions, which are necessary for the initiation and conduction of nerve impulses . This blockage disrupts the normal function of the nervous system in the localized area, leading to a loss of sensation.
Pharmacokinetics
Its metabolism and excretion would occur after it has exerted its anesthetic effects .
Result of Action
The result of the action of Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate is the temporary loss of sensation in the area where it is applied. This is due to its blocking of sodium ion channels, which prevents the generation and conduction of nerve impulses .
Action Environment
The action of Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to interact with sodium ion channels . Additionally, the presence of other substances, such as proteins or lipids, could potentially interact with the compound and affect its stability or efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate typically involves multiple steps:
Formation of the Cyclohexane Ring: The starting material is often a cyclohexane derivative, which can be functionalized to introduce the necessary substituents.
Introduction of the Methyl Group: A methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a base.
Chloroacetamido Group Addition: The chloroacetamido group is introduced through a nucleophilic substitution reaction, where a chloroacetyl chloride reacts with an amine group on the cyclohexane ring.
Esterification: The final step involves esterification to form the carboxylate ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the chloroacetamido group, potentially converting it to an amine.
Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or thioamides.
属性
IUPAC Name |
methyl 1-[(2-chloroacetyl)amino]-4-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-8-3-5-11(6-4-8,10(15)16-2)13-9(14)7-12/h8H,3-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRSDKHXTPKXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C(=O)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


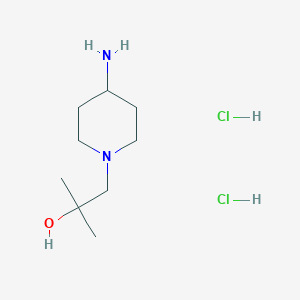
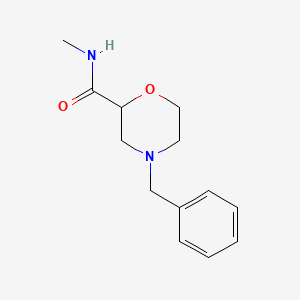
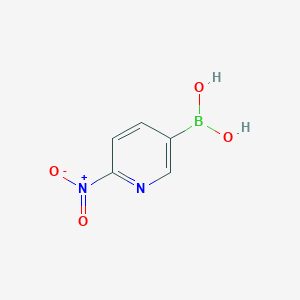
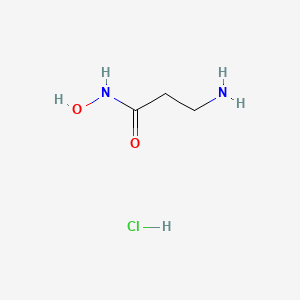
![(Bicyclo[1.1.1]pent-1-yl)methanol](/img/structure/B1377686.png)

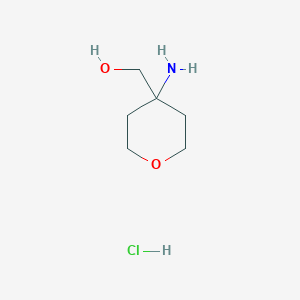
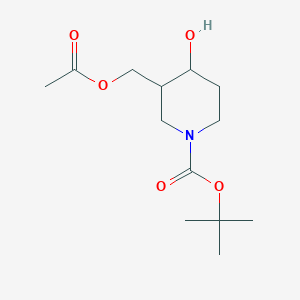
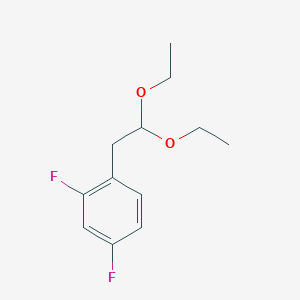
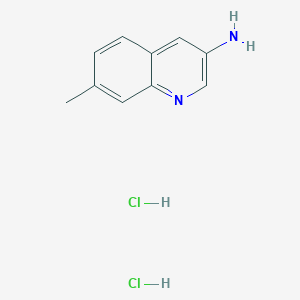
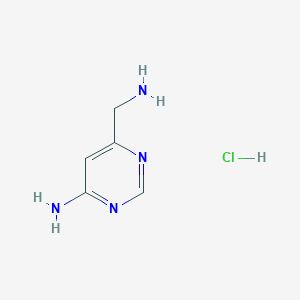

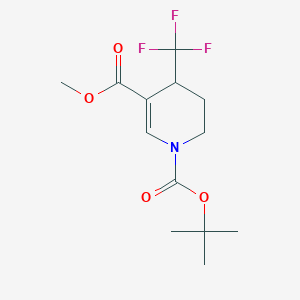
![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)
